Methyl (1-trimethylsilyl)acrylate

Copolymerization kinetics Reactivity ratios Silicon‑containing polymers

Methyl (1‑trimethylsilyl)acrylate (MTMSA; methyl 2‑(trimethylsilyl)prop‑2‑enoate) is an α‑silyl acrylate monomer that combines the 1,1‑disubstituted vinyl architecture of an acrylate with the steric and electronic influence of a trimethylsilyl group. The silyl substituent strongly modulates free‑radical and anionic polymerizability relative to unsubstituted methyl acrylate (MA), while simultaneously enabling post‑polymerization desilylation to yield poly(methyl acrylate) with controlled tacticity.

Molecular Formula C7H14O2Si
Molecular Weight 158.27 g/mol
CAS No. 18269-31-3
Cat. No. B100997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1-trimethylsilyl)acrylate
CAS18269-31-3
Molecular FormulaC7H14O2Si
Molecular Weight158.27 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)[Si](C)(C)C
InChIInChI=1S/C7H14O2Si/c1-6(7(8)9-2)10(3,4)5/h1H2,2-5H3
InChIKeyXYEVJASMLWYHGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (1-trimethylsilyl)acrylate (CAS 18269-31-3) – A Silyl–Acrylate Hybrid Monomer for Precision Polymer and Complex Molecule Synthesis


Methyl (1‑trimethylsilyl)acrylate (MTMSA; methyl 2‑(trimethylsilyl)prop‑2‑enoate) is an α‑silyl acrylate monomer that combines the 1,1‑disubstituted vinyl architecture of an acrylate with the steric and electronic influence of a trimethylsilyl group [1]. The silyl substituent strongly modulates free‑radical and anionic polymerizability relative to unsubstituted methyl acrylate (MA), while simultaneously enabling post‑polymerization desilylation to yield poly(methyl acrylate) with controlled tacticity [2]. MTMSA additionally functions as a reactive α‑silyl Michael acceptor, exhibiting chemo‑ and diastereoselectivity in conjugate additions that are not accessible with conventional acrylates [3].

Why Methyl (1‑trimethylsilyl)acrylate Cannot Be Replaced by Methyl Acrylate or Other Unprotected Acrylates in Tacticity‑Controlled or Selective Conjugate Addition Workflows


The three most intuitive substitutes—methyl acrylate (MA), trimethylsilyl acrylate (TMSA), and trimethylsilyl methacrylate (TMSMA)—each fail to replicate the dual functionality of MTMSA. MA polymerizes readily under radical conditions but delivers atactic poly(methyl acrylate) regardless of temperature, offering no route to syndiotactic PMA [1]. TMSA lacks the methyl ester and therefore cannot serve as a direct masked monomer for PMA. TMSMA incorporates an α‑methyl group that further retards radical propagation and alters copolymerization parameters, making it unsuitable for the same strategy. Only MTMSA provides the combination of a radical‑polymerizable silyl acrylate backbone, temperature‑dependent syndiotactic bias in the resulting polymer, and facile desilylation to produce stereoregular poly(methyl acrylate) [2].

Quantitative Differentiation of Methyl (1‑trimethylsilyl)acrylate Against Closest Structural Analogs: A Procurement‑Relevant Evidence Guide


Copolymerization Reactivity Ratios with Styrene: MTMSA vs. Methyl Acrylate

The free‑radical copolymerization of methyl (1‑trimethylsilyl)acrylate (M₁) with styrene (M₂) at 60 °C yields reactivity ratios r₁ = 1.42 and r₂ = 0.46 [1]. By contrast, the analogous methyl acrylate (MA)/styrene system exhibits r₁(MA) = 0.16–0.18 and r₂(St) = 0.75–1.0 [2]. The marked difference in r₁ indicates that the α‑silyl group reverses the relative reactivity of the acrylate monomer toward styrene‑terminated radicals, producing a fundamentally different copolymer composition drift profile.

Copolymerization kinetics Reactivity ratios Silicon‑containing polymers

Polymer Syndiotacticity: MTMSA‑Derived Poly(methyl acrylate) vs. Directly Polymerized MA

Poly(trimethylsilyl acrylate) prepared by radical polymerization at low temperatures (−40 °C to −78 °C) exhibits a syndiotactic‑rich configuration. Subsequent desilylation converts it to syndiotactic poly(methyl acrylate) [1]. In contrast, poly(methyl acrylate) obtained by direct radical polymerization under identical conditions is atactic, with isotactic‑diad fractions consistently near 50 % irrespective of temperature [1]. Quantitative NMR analysis indicates that the syndiotactic diad content in poly(trimethylsilyl acrylate) exceeds 65 %, while that in poly(MA) remains ≤ 55 % [2].

Stereoregular polymers Tacticity control Syndiotactic poly(methyl acrylate)

Diastereoselectivity in Grignard Conjugate Addition: MTMSA vs. Conventional Acrylates

Reactions of alkyl Grignard reagents with methyl 2‑(trimethylsilyl)acrylate yield 1:2 Michael adducts as single diastereomers in most cases (>95 % de) [1]. The corresponding conjugate additions to unsubstituted methyl acrylate typically give complex mixtures of 1:1 and 1:2 products with significantly lower diastereoselectivities (<50 % de under analogous conditions) [2]. The tight chelation of the magnesium counterion by the α‑silyl ester moiety is responsible for the high chemo‑ and diastereoselectivity unique to silyl‑substituted acrylates.

Conjugate addition Diastereoselective synthesis Silicon‑directed reactions

Polymerizability Contrast: Radical Homopolymerization of MTMSA vs. Methyl Acrylate

α‑Trimethylsilyl acrylic methyl ester polymerizes with difficulty under standard free‑radical conditions, yielding only viscous oligomers, whereas methyl acrylate undergoes rapid, high‑conversion radical polymerization to high‑molecular‑weight polymer [1]. The steric effect of the α‑silyl group adjacent to the double bond retards propagation relative to the unsubstituted acrylate. However, MTMSA readily forms solid copolymers with styrene, demonstrating that its low homopolymerizability does not preclude its use as a comonomer in copolymer systems [1].

Radical polymerization Steric hindrance Monomer reactivity

Q–e Parameters for Trialkylsilyl Acrylates: Position in the Alfrey–Price Scheme Relative to Methyl Acrylate

Trialkylsilyl acrylates, including methyl (1‑trimethylsilyl)acrylate, have been assigned Q ≈ 0.47 and e ≈ 0.04 [1]. For comparison, methyl acrylate has Q = 0.42 and e = 0.60 [2]. The near‑identical Q values indicate similar resonance stabilization of the growing radical, but the dramatic drop in e from +0.60 to +0.04 reveals that the α‑silyl group effectively neutralizes the electron‑withdrawing character of the acrylate double bond. This electronic shift underpins the divergent copolymerization behavior with electron‑rich comonomers such as styrene.

Q–e scheme Monomer reactivity parameters Alfrey–Price

Procurement‑Relevant Application Scenarios for Methyl (1‑trimethylsilyl)acrylate Where Analog Substitution Leads to Failure


Synthesis of Syndiotactic Poly(methyl acrylate) via Radical Polymerization and Desilylation

MTMSA is polymerized at low temperatures (−40 °C to −78 °C) to yield poly(trimethylsilyl acrylate) with a syndiotactic diad content exceeding 65 %. The trimethylsilyl groups are subsequently cleaved by mild acidic or fluoride‑mediated desilylation to afford syndiotactic poly(methyl acrylate). Direct radical polymerization of methyl acrylate under identical conditions yields only atactic PMA (syndiotactic diad ≤ 55 %), failing to produce stereoregular material [1]. This two‑step strategy is the only known radical‑based route to syndiotactic PMA.

Diastereoselective Conjugate Addition for Chiral Intermediate Construction

In medicinal chemistry and natural product synthesis, MTMSA serves as a chiral Michael acceptor. Alkyl Grignard reagents add to MTMSA with >95 % diastereomeric excess, yielding single‑isomer 1:2 adducts after aqueous quenching [1]. The corresponding reaction with methyl acrylate produces complex mixtures with <50 % de, requiring extensive chromatographic purification that reduces isolated yields and complicates scale‑up. MTMSA’s chelation‑controlled selectivity is essential for asymmetric synthesis campaigns.

Copolymerization with Styrene for Composition‑Controlled Silyl‑Functional Copolymers

When copolymerized with styrene, MTMSA exhibits r₁ = 1.42 and r₂ = 0.46, enabling the deliberate enrichment of the acrylate component in the copolymer backbone [1]. This contrasts with methyl acrylate/styrene systems where r₁(MA) = 0.16–0.18 and r₂(St) = 0.75–1.0, leading to a different composition profile [2]. The resulting silyl‑containing copolymers can be post‑functionalized, making MTMSA the monomer of choice for preparing reactive styrene–acrylate copolymers bearing latent functional handles.

Q–e Guided Design of Copolymer Systems with Electron‑Donating Comonomers

With Q ≈ 0.47 and e ≈ 0.04, MTMSA resides in a region of the Alfrey–Price scheme inaccessible to conventional acrylates (e.g., MA: e = 0.60) [1]. This near‑neutral polarity enables efficient copolymerization with electron‑rich vinyl monomers (e.g., vinyl ethers, N‑vinylpyrrolidone) that would otherwise exhibit poor reactivity ratios with methyl acrylate. Polymer formulation scientists can use MTMSA to achieve uniform incorporation of acrylate units into copolymers with electron‑donating comonomers.

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